molecular formula C10H9F3O3 B3146044 Methyl 2-(3-(trifluoromethyl)phenoxy)acetate CAS No. 588-26-1

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate

Cat. No. B3146044
M. Wt: 234.17 g/mol
InChI Key: VILMHFFZWUNMEO-UHFFFAOYSA-N
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Patent
US08901319B2

Procedure details

To a 12-L three-necked round-bottom flask fitted with a mechanical stirrer and a thermocouple was charged solid potassium carbonate (709.4 g, 5.140 mol, 1.2 molar equivalents) and acetone (5300 mL). The mixture was stirred and 3-trifluoromethylphenol (694.4 g, 4.28 mol, 1.0 molar equivalent) was added dropwise via 500-mL addition funnel over one hour. The internal temperature rose from 19.6° C. to 28.1° C. during the addition. The addition funnel was rinsed with acetone (100 mL). The rinse was charged to the vessel. The mixture was stirred and methyl chloroacetate (786.3 g, 5.140 mol, 1.2 molar equivalents) was charged dropwise via 500-mL addition funnel over one hour. The addition funnel was rinsed with acetone (100 mL). The rinse was charged to the vessel. The resulting mixture was stirred and heated to reflux for no less than 15 hours. After completion of reaction, as judged by TLC, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (2000 mL) and water (2000 mL). Some solids did not dissolve but that did not prevent a clean layer separation. The layers were separated (pH of lower aqueous layer: 11). The upper organic layer was treated (slow addition) with 10% w/w aqueous citric acid (2000 mL). All solids dissolved and the layers were separated (pH of lower aqueous layer: 8). The organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.). The resulting biphasic residue was dissolved in isopropyl acetate (3000 mL). The layers of the resulting biphasic mixture were separated (pH of lower aqueous layer: 8). The upper organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.). The resulting residue was distilled under reduced pressure (boiling point: 126-130° C., 10 mmHg) to afford the title intermediate (861.93 g, 86% yield) as a colorless liquid.
Quantity
709.4 g
Type
reactant
Reaction Step One
Quantity
5300 mL
Type
reactant
Reaction Step One
Quantity
694.4 g
Type
reactant
Reaction Step Two
Quantity
786.3 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CC(C)=O.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1.Cl[CH2:23][C:24]([O:26][CH3:27])=[O:25]>C(OCC)(=O)C.O>[F:11][C:12]([F:20])([F:21])[C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][CH:18]=1)[O:19][CH2:23][C:24]([O:26][CH3:27])=[O:25] |f:0.1.2|

Inputs

Step One
Name
Quantity
709.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5300 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
694.4 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Step Three
Name
Quantity
786.3 g
Type
reactant
Smiles
ClCC(=O)OC
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 12-L three-necked round-bottom flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
The internal temperature rose from 19.6° C. to 28.1° C. during the addition
WASH
Type
WASH
Details
The addition funnel was rinsed with acetone (100 mL)
ADDITION
Type
ADDITION
Details
The rinse was charged to the vessel
STIRRING
Type
STIRRING
Details
The mixture was stirred
WASH
Type
WASH
Details
The addition funnel was rinsed with acetone (100 mL)
ADDITION
Type
ADDITION
Details
The rinse was charged to the vessel
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for no less than 15 hours
CUSTOM
Type
CUSTOM
Details
After completion of reaction
DISSOLUTION
Type
DISSOLUTION
Details
Some solids did not dissolve
CUSTOM
Type
CUSTOM
Details
a clean layer separation
CUSTOM
Type
CUSTOM
Details
The layers were separated (pH of lower aqueous layer: 11)
ADDITION
Type
ADDITION
Details
The upper organic layer was treated
ADDITION
Type
ADDITION
Details
(slow addition) with 10% w/w aqueous citric acid (2000 mL)
DISSOLUTION
Type
DISSOLUTION
Details
All solids dissolved
CUSTOM
Type
CUSTOM
Details
the layers were separated (pH of lower aqueous layer: 8)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting biphasic residue was dissolved in isopropyl acetate (3000 mL)
CUSTOM
Type
CUSTOM
Details
The layers of the resulting biphasic mixture were separated (pH of lower aqueous layer: 8)
CONCENTRATION
Type
CONCENTRATION
Details
The upper organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.)
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure (boiling point: 126-130° C., 10 mmHg)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OCC(=O)OC)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 861.93 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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